molecular formula C12H13NO4 B14625081 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid CAS No. 58898-43-4

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid

Cat. No.: B14625081
CAS No.: 58898-43-4
M. Wt: 235.24 g/mol
InChI Key: YIHRSPCXVSCGOP-UHFFFAOYSA-N
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Description

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid is an organic compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst to form the quinoline core. This intermediate is then reacted with chloroacetic acid to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and green chemistry approaches, such as the use of eco-friendly catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
  • 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Uniqueness

Compared to similar compounds, 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid has a unique propanoic acid moiety, which can influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

58898-43-4

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]propanoic acid

InChI

InChI=1S/C12H13NO4/c14-11-4-2-8-1-3-9(7-10(8)13-11)17-6-5-12(15)16/h1,3,7H,2,4-6H2,(H,13,14)(H,15,16)

InChI Key

YIHRSPCXVSCGOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCC(=O)O

Origin of Product

United States

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